molecular formula C8H7ClINO2 B13868387 Methyl 2-amino-4-chloro-6-iodobenzoate

Methyl 2-amino-4-chloro-6-iodobenzoate

Cat. No.: B13868387
M. Wt: 311.50 g/mol
InChI Key: BXVACSJFUAJWCM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2. It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of methyl 4-chloro-2-iodobenzoate, followed by reduction to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-chloro-6-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 2-chloro-4-iodobenzoate
  • Methyl 4-amino-3-iodobenzoate

Uniqueness

Methyl 2-amino-4-chloro-6-iodobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and iodo groups on the aromatic ring provides distinct electronic and steric effects, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-4-chloro-6-iodobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a chloro group, and an iodo group attached to a benzoate structure. The specific arrangement of these substituents influences its chemical reactivity and biological interactions. The presence of halogen atoms enhances the compound's ability to participate in various bonding interactions, including hydrogen and halogen bonding, which are critical for its biological activity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the halogen substituents may enhance binding affinity through additional interactions. This compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways of pathogens, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
E. coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have suggested that the compound may interfere with cellular mechanisms involved in cancer cell proliferation. It has been shown to inhibit specific pathways that are crucial for tumor growth, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against engineered strains of Pseudomonas aeruginosa. The results indicated that the compound exhibited significant antibacterial activity with an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin .
  • Investigation into Anticancer Mechanisms :
    Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting a mechanism by which it could inhibit tumor growth.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-iodobenzoate

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

BXVACSJFUAJWCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)Cl)N

Origin of Product

United States

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